molecular formula C13H17BClNO3 B595224 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1242422-55-4

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B595224
CAS No.: 1242422-55-4
M. Wt: 281.543
InChI Key: PPSCAMMTKWUFJL-UHFFFAOYSA-N
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Description

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a chloro group, a benzamide moiety, and a dioxaborolane ring

Scientific Research Applications

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.

Mechanism of Action

Target of Action

Boronic acids and their esters, such as pinacol ester, are often used in suzuki-miyaura coupling reactions . This suggests that the compound may target specific enzymes or proteins involved in these reactions.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . This involves the addition of a boron atom to a molecule, which can significantly alter its chemical properties and reactivity. The compound’s boronic acid pinacol ester group is particularly suited for this type of reaction .

Biochemical Pathways

Given its potential role in suzuki-miyaura coupling reactions, it may influence pathways involving the synthesis of biaryl compounds .

Pharmacokinetics

It’s important to note that the susceptibility of phenylboronic pinacol esters to hydrolysis is significantly accelerated at physiological ph . This could potentially impact the compound’s bioavailability and stability in vivo.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and the biochemical pathways it influences. Given its potential role in Suzuki-Miyaura coupling reactions, it may facilitate the synthesis of biaryl compounds, which are common structural motifs in many biologically active compounds .

Action Environment

Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, the compound’s susceptibility to hydrolysis is significantly accelerated at physiological pH . This suggests that the compound’s activity may be highly dependent on the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Borylation Reaction: The introduction of the boronic acid moiety is achieved through a borylation reaction. This involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.

    Amidation Reaction: The benzamide moiety is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Boronic acids or other oxidized derivatives.

    Reduction: Amines or alcohol derivatives.

    Substitution: Various substituted benzamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a chloro group, a benzamide moiety, and a dioxaborolane ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in cross-coupling reactions and as a building block in organic synthesis.

Properties

IUPAC Name

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSCAMMTKWUFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682224
Record name 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242422-55-4
Record name 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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